molecular formula C52H77N17O14 B575105 Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH

Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH

Cat. No.: B575105
M. Wt: 1164.3 g/mol
InChI Key: QGUMMYMULJJAFN-VMTJQXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dnp-RPLALWRS involves the sequential coupling of amino acids to form the peptide chain. The process typically starts with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. The dinitrophenol group is introduced at the N-terminal of the peptide, and the trifluoroacetate salt is formed by treating the peptide with trifluoroacetic acid .

Industrial Production Methods

Industrial production of Dnp-RPLALWRS follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Dnp-RPLALWRS undergoes hydrolysis reactions, particularly peptide bond hydrolysis catalyzed by matrix metalloproteinase-7. This reaction results in the removal of the N-terminal dinitrophenol group, leading to the unquenching of tryptophan fluorescence .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of matrix metalloproteinase-7 and occurs under physiological conditions. The reaction can be monitored by measuring the increase in tryptophan fluorescence .

Major Products Formed

The major product formed from the hydrolysis of Dnp-RPLALWRS is the peptide fragment without the dinitrophenol group. This fragment can be further analyzed to study the activity of matrix metalloproteinase-7 .

Scientific Research Applications

Dnp-RPLALWRS is widely used in scientific research to study the activity of matrix metalloproteinase-7. It is used in various fields, including:

Mechanism of Action

Dnp-RPLALWRS exerts its effects by serving as a substrate for matrix metalloproteinase-7. The enzyme catalyzes the hydrolysis of the peptide bond, removing the N-terminal dinitrophenol group. This reaction unquenches the tryptophan fluorescence, allowing for the quantification of matrix metalloproteinase-7 activity. The molecular target of Dnp-RPLALWRS is the active site of matrix metalloproteinase-7, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Dnp-RPLALWRS is unique due to its specific use as a fluorogenic substrate for matrix metalloproteinase-7. Similar compounds include other fluorogenic substrates for different matrix metalloproteinases, such as:

    Dnp-RPLALWRS (trifluoroacetate salt): Specific for matrix metalloproteinase-7.

    Dnp-RPLALWRS (acetate salt): Used for other matrix metalloproteinases.

    Dnp-RPLALWRS (hydrochloride salt): Used for different enzyme assays

These compounds differ in their specificity for different enzymes and their applications in various research fields.

Properties

IUPAC Name

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H77N17O14/c1-27(2)21-37(65-48(76)41-15-10-20-67(41)49(77)36(14-9-19-58-52(55)56)61-34-17-16-31(68(80)81)24-42(34)69(82)83)45(73)60-29(5)43(71)63-38(22-28(3)4)46(74)64-39(23-30-25-59-33-12-7-6-11-32(30)33)47(75)62-35(13-8-18-57-51(53)54)44(72)66-40(26-70)50(78)79/h6-7,11-12,16-17,24-25,27-29,35-41,59,61,70H,8-10,13-15,18-23,26H2,1-5H3,(H,60,73)(H,62,75)(H,63,71)(H,64,74)(H,65,76)(H,66,72)(H,78,79)(H4,53,54,57)(H4,55,56,58)/t29-,35-,36-,37-,38-,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUMMYMULJJAFN-VMTJQXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H77N17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1164.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.